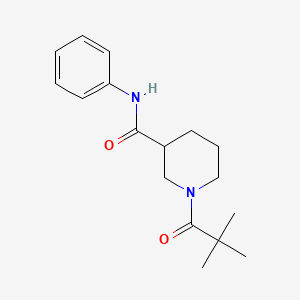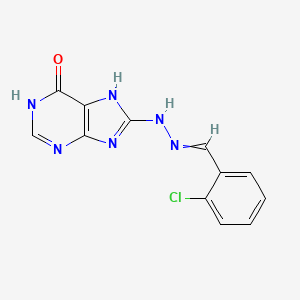![molecular formula C15H16N4O B5976853 N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PTPB and is a member of the triazole family of compounds. In
Wissenschaftliche Forschungsanwendungen
PTPB has been investigated for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. PTPB has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is overexpressed in many types of cancer. Inhibition of PTP1B activity leads to increased insulin sensitivity and decreased cancer cell proliferation. PTPB has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
Wirkmechanismus
PTPB is a potent and selective inhibitor of PTP1B. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity leads to increased insulin sensitivity. PTPB has been shown to bind to the active site of PTP1B and prevent its dephosphorylation activity.
Biochemical and Physiological Effects:
PTPB has been shown to have various biochemical and physiological effects. Inhibition of PTP1B activity by PTPB leads to increased insulin sensitivity and decreased cancer cell proliferation. PTPB has also been shown to bind to amyloid-beta plaques in the brain, which could have implications for the diagnosis and treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PTPB in lab experiments is its potency and selectivity for PTP1B inhibition. This makes it a useful tool for investigating the role of PTP1B in various biological processes. However, one limitation is that PTPB has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are many potential future directions for research on PTPB. One area of interest is the development of PTPB analogs with improved pharmacokinetic properties. Another area of interest is the investigation of PTPB in vivo, to better understand its potential therapeutic applications. Additionally, PTPB could be investigated for its potential use in the treatment of other diseases, such as diabetes and obesity, where PTP1B inhibition has been shown to be beneficial.
Synthesemethoden
The synthesis of PTPB involves the reaction of 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography. This synthetic method has been reported in the literature and has been successfully reproduced by various research groups.
Eigenschaften
IUPAC Name |
N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-2-6-15(20)18-14(13-7-4-3-5-8-13)9-10-19-12-16-11-17-19/h3-5,7-8,11-12,14H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJKAEGOJIGHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CCN1C=NC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]-6-methoxyphenol](/img/structure/B5976773.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5976778.png)
![N-cyclohexyl-N'-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]urea](/img/structure/B5976788.png)



![methyl 4-(4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5976817.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide](/img/structure/B5976823.png)
![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5976827.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5976828.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5976835.png)

![4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5976861.png)
![methyl 5-ethyl-2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5976863.png)